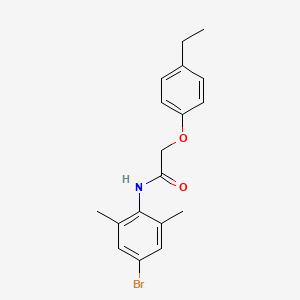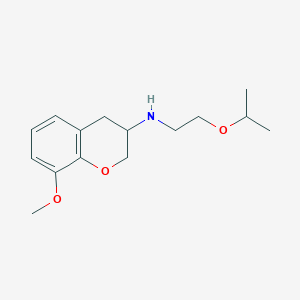![molecular formula C18H29NO7 B6004639 N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate, commonly known as DMPEA-OX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety.
作用机制
DMPEA-OX is a selective agonist of the serotonin 5-HT2C receptor, which is involved in regulating mood, appetite, and anxiety. Activation of the 5-HT2C receptor by DMPEA-OX leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating reward and motivation. DMPEA-OX also activates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in regulating food intake and body weight.
Biochemical and Physiological Effects
DMPEA-OX has been shown to have various biochemical and physiological effects. Studies have shown that DMPEA-OX can increase the release of dopamine and norepinephrine in the brain, which are involved in regulating reward and motivation. DMPEA-OX has also been found to increase the expression of POMC in the hypothalamus, leading to a reduction in food intake and body weight. Additionally, DMPEA-OX has been shown to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
实验室实验的优点和局限性
DMPEA-OX has several advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the serotonin 5-HT2C receptor, which allows for specific targeting of this receptor. Additionally, DMPEA-OX has been shown to have potent effects on food intake and body weight, making it a useful tool for studying obesity. However, one limitation is that DMPEA-OX is a relatively new compound, and its long-term effects are not yet known. Another limitation is that DMPEA-OX can be difficult to synthesize, which may limit its availability for research purposes.
未来方向
There are several future directions for research on DMPEA-OX. One direction is to further investigate its potential as an anti-obesity drug. Studies could focus on optimizing dosing and delivery methods to maximize its effectiveness. Another direction is to explore its potential as a treatment for addiction. Studies could investigate its effects on other drugs of abuse and explore potential combination therapies. Additionally, further research could be done to understand the long-term effects of DMPEA-OX and its potential for use in clinical settings.
合成方法
DMPEA-OX can be synthesized by reacting 2,5-dimethylphenol with 2-bromoethylamine, followed by a Williamson ether synthesis with 3-methoxy-1-propanol. The resulting compound is then treated with oxalic acid to form DMPEA-OX in its oxalate salt form.
科学研究应用
DMPEA-OX has been studied for its potential therapeutic applications in various areas, including obesity, addiction, and anxiety. Studies have shown that DMPEA-OX can reduce food intake and body weight in rats, suggesting its potential use as an anti-obesity drug. DMPEA-OX has also been shown to reduce cocaine self-administration in rats, indicating its potential use as a treatment for addiction. Additionally, DMPEA-OX has been found to have anxiolytic effects in rats, suggesting its potential use as an anti-anxiety medication.
属性
IUPAC Name |
N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-15(2)16(13-14)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEDCSTZSJXOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCNCCCOC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B6004617.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![methyl 4-(4-cyclohexylphenyl)-2-[(4-propylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6004631.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)-N-(2-thienylmethyl)acetamide](/img/structure/B6004641.png)